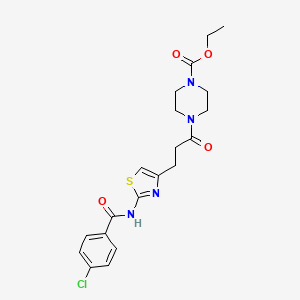

Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[3-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]propanoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O4S/c1-2-29-20(28)25-11-9-24(10-12-25)17(26)8-7-16-13-30-19(22-16)23-18(27)14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLOZUQIXBIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Chlorobenzamide Group: The chlorobenzamide moiety is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group.

Formation of the Piperazine Derivative: The piperazine ring is then coupled with the thiazole derivative using standard peptide coupling techniques.

Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid completes the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity. Catalysts and reagents are often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group yields an amine.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate exhibits a range of biological activities:

- Antimicrobial Activity: Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains. For example, derivatives containing thiazole rings are known to inhibit bacterial growth effectively.

- Antitumor Properties: Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by interfering with cellular pathways. The mechanisms often involve activation of caspases and disruption of mitochondrial function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiazole derivatives similar to this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting potential therapeutic applications in treating infections.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies on similar piperazine derivatives showed significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7). The compound's ability to induce cell cycle arrest and apoptosis was attributed to its interaction with tubulin polymerization pathways.

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Antibiotic Development: Its antimicrobial properties may lead to the development of new antibiotics targeting resistant strains.

- Cancer Therapy: The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

- Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate (CAS 486439-06-9): This analog replaces the thiazole-propanoyl moiety with a 3-chlorophenyl ketone group.

- Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate: Substitution of thiazole with pyrazole introduces a different heterocyclic scaffold. The 2-fluorobenzamido group (vs.

Thiazole-Containing Piperazine Derivatives

- Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) :

This compound features a thiazole-methyl-piperazine linkage with a urea substituent. The urea group enhances hydrogen-bonding capacity, whereas the target compound’s benzamido group prioritizes hydrophobic interactions. The trifluoromethyl group in 10d increases lipophilicity (logP) compared to the chloro substituent in the target compound .

Linker Length and Flexibility

- Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate (CAS 61367-19-9): The absence of the thiazole-benzamido moiety simplifies the structure but retains the propanoyl linker. This highlights the target compound’s elaboration for enhanced target specificity, likely through additional π-π stacking or van der Waals interactions via the thiazole ring .

Yield Comparison :

- Thiazole-piperazine analogs in report yields of 89–93% , suggesting efficient coupling steps.

- achieved 93% yield for a pyrazole-piperazine derivative, indicating scalability for the target compound’s synthesis .

Role of the Thiazole Ring

Thiazole rings enhance binding to enzymes like acetylcholinesterase (AChE) or tyrosine kinases through sulfur-mediated hydrophobic interactions and nitrogen coordination . The 4-chlorobenzamido group may further stabilize binding via halogen bonding .

Piperazine Modifications

- Ethyl Carboxylate : Improves water solubility compared to unsubstituted piperazines, as seen in derivatives .

- Propanoyl Linker: A three-carbon chain balances flexibility and rigidity, optimizing binding pocket penetration compared to shorter (methyl) or longer (butanoyl) linkers .

Electronic Effects of Substituents

Data Table: Key Comparisons

Biological Activity

Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C₁₈H₃₁ClN₄O₃S

- Molecular Weight: 398.99 g/mol

Studies suggest that compounds similar to this compound may act on various neurotransmitter systems, particularly serotonin and dopamine pathways. The following mechanisms have been observed:

- Serotonergic Activity: Compounds in this class often interact with serotonin receptors (5-HT receptors), influencing mood and perception. For instance, piperazine derivatives have been noted to bind to the 5-HT2A receptor, which is associated with hallucinogenic effects .

- Dopaminergic Effects: Increased dopamine levels can lead to stimulant effects, similar to traditional psychostimulants such as amphetamines . This interaction may contribute to both therapeutic and adverse effects.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Stimulant Effects: Potentially similar to those of amphetamines, leading to increased energy and euphoria.

- Cognitive Enhancement: Some studies indicate improvements in attention and memory processing, although these effects can vary widely based on dosage and individual response.

- Toxicity Profile: There are concerns regarding hepatotoxicity and cardiotoxicity associated with piperazine derivatives. Research has shown that certain combinations can lead to significant liver damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their effects:

- Hepatotoxicity Studies: Research by Dias da Silva et al. demonstrated that mixtures of piperazine derivatives could exhibit greater hepatotoxicity than traditional recreational drugs like MDMA .

- Neuropharmacological Assessments: A study highlighted the impact of BZP (a related piperazine derivative) on neuronal activity, indicating concentration-dependent inhibitory effects on sensory processing .

- Behavioral Studies: Users report experiences similar to those induced by MDMA when using piperazine derivatives, suggesting a complex interplay between serotonergic and dopaminergic systems .

Summary of Biological Activity

Q & A

Q. What are the common synthetic routes for Ethyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Piperazine functionalization : Introduction of the propanoyl-thiazole moiety via nucleophilic substitution or coupling reactions under basic conditions (e.g., using DCM as a solvent and catalysts like CuSO₄·5H₂O with sodium ascorbate for click chemistry) .

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones, followed by chlorobenzamido group incorporation .

- Esterification : Final carboxylate ester formation using ethyl chloroformate or similar reagents .

Key characterization methods: NMR, IR, and LC-MS to confirm intermediate structures .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Steps include:

Q. What physicochemical characterization methods are recommended?

- Solubility : Use dynamic light scattering (DLS) in solvents like DMSO or aqueous buffers (pH 7.4) .

- Mass spectrometry : High-resolution ESI-MS (Exact Mass: ~306–343 Da) for molecular ion confirmation .

- Stability : Accelerated degradation studies under varied pH/temperature, monitored via HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity and yield (e.g., sodium ascorbate reduces Cu(II) to active Cu(I)) .

- Solvent systems : Biphasic conditions (DCM/H₂O) enhance intermediate solubility and reduce side reactions .

- Temperature control : Slow warming (0°C to 50°C) minimizes byproducts in azide coupling steps .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Use consistent cell lines (e.g., U-87 glioblastoma vs. MDA-MB-231 breast cancer) and control for purity (>95% by HPLC) .

- Dose-response curves : Compare IC₅₀ values under identical conditions (e.g., 48–72 hr MTT assays) .

- Metabolite interference : Perform stability studies in cell media to rule out degradation products .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Substitute the 4-chlorobenzamido group with fluorinated or electron-withdrawing groups to assess target binding .

- Piperazine ring flexibility : Introduce methyl or acetyl groups to evaluate conformational effects on receptor interactions .

- Docking studies : Use AutoDock Vina with crystallographic protein data (e.g., tyrosine kinase PDB entries) to predict binding modes .

Q. What computational methods predict target interactions?

- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields).

- Free-energy calculations : MM-PBSA/GBSA to quantify binding affinities .

- Pharmacophore modeling : Identify critical hydrogen bonds (e.g., thiazole N-atom interactions with kinase active sites) .

Q. How to assess stability under experimental storage conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition points (>150°C suggests room-temperature stability) .

- Lyophilization : Test powder stability at -20°C vs. 4°C with desiccants to prevent hydrolysis .

- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.